6-(Trifluoromethyl)pyridine-3-carboxamidine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1-3H,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJHFZBJXIMGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375345 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438249-89-9 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438249-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Trifluoromethyl)pyridine-3-carboxamidine can be synthesized through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with an appropriate amidine reagent under suitable reaction conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the carboxamidine group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-3-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3-carboxamidine has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carboxamidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Core Heterocycle Influence : Replacing pyridine with pyrimidine (e.g., ) increases hydrophobicity (HPLC retention time: 1.26 min vs. 1.40 min for spiro compounds) .
- Substituent Effects: The trifluoromethyl group improves metabolic stability across analogs.
- Molecular Weight : Larger spirocyclic derivatives (e.g., m/z 775 ) show extended retention times, suggesting utility in targeted therapies with prolonged bioavailability.
Biological Activity
6-(Trifluoromethyl)pyridine-3-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially influencing its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The molecular formula for this compound is . The unique structural features of this compound include:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Carboxamidine Group : Allows for hydrogen bonding and electrostatic interactions with biomolecules.
The mechanism of action for this compound involves interactions with specific molecular targets, which can modulate various biochemical pathways. The trifluoromethyl group facilitates effective binding to enzymes and receptors, while the carboxamidine group participates in crucial intermolecular interactions that influence biological activity.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antibacterial activity. For instance, compounds containing similar structural features have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms involving efflux inhibition .
Antiproliferative Effects
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro assays revealed that compounds with similar configurations exhibited IC50 values indicating potent antiproliferative effects. For example, derivatives showed IC50 values ranging from 0.56 µM to higher concentrations depending on the specific structural modifications .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Research on related compounds has indicated potential benefits in models of neurodegenerative diseases, although specific studies on this compound are still limited .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA | |
| Antiproliferative | IC50 values ranging from 0.56 µM | |
| Neuroprotective | Potential benefits in neurodegeneration |
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of several pyridine derivatives, it was found that modifications at the C-4 position significantly influenced activity levels. Compounds structurally similar to this compound demonstrated enhanced potency compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug design .
Q & A
Q. What are the common synthetic routes for 6-(Trifluoromethyl)pyridine-3-carboxamidine, and what intermediates are critical?
The synthesis typically involves functionalization of pyridine derivatives. A validated route includes:
- Step 1 : Suzuki-Miyaura coupling of halogenated pyridines (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine) with boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) to form biaryl intermediates .
- Step 2 : Conversion of nitrile or ester groups to carboxamidine via hydrolysis and subsequent treatment with ammonia or ammonium salts. For example, trifluoromethylpyridine-3-carbonitrile derivatives can be transformed into carboxamidines under acidic or basic conditions .
- Key intermediates : Halogenated pyridines (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile) and boronic acids are critical for regioselective coupling .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 366 [M+H]+ for intermediates) and detects impurities .
- HPLC (High-Performance Liquid Chromatography) : Validates purity using retention times (e.g., 1.26–1.32 minutes under SMD-TFA05 conditions) .
- NMR Spectroscopy : Assigns regiochemistry of trifluoromethyl and carboxamidine groups (e.g., ¹⁹F NMR for -CF₃ signals at δ −66.5 ppm) .
Q. How is the trifluoromethyl group introduced into the pyridine ring during synthesis?
- Direct fluorination : Reaction of chlorinated pyridines with potassium fluoride (KF) in polar solvents like DMSO .
- Trifluoromethylation : Copper-mediated coupling using fluoroform-derived CuCF₃ or halogen exchange with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .
- Regioselectivity : Controlled by steric and electronic effects; meta-substitution is favored in pyridine derivatives due to electron-withdrawing effects of existing groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient Suzuki couplings, ensuring minimal side reactions .
- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while toluene enables azeotropic drying .
- Purification : Reverse-phase HPLC with MeCN/water gradients (0.1% formic acid) resolves closely eluting byproducts .
Q. How should researchers address discrepancies in LCMS/HPLC data during characterization?
- Unexpected peaks : Check for residual solvents (e.g., DMF) or incomplete coupling by re-running reactions with extended reaction times .
- Mass discrepancies : Confirm isotopic patterns (e.g., chlorine or bromine adducts) and recalibrate instrumentation .
- Retention time shifts : Adjust mobile phase pH or column temperature to resolve co-elution issues .
Q. What strategies mitigate regioselectivity challenges in functionalizing trifluoromethylpyridines?
- Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents meta to -CF₃ .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl [Boc] for amines) to control substitution patterns .
- Computational modeling : Predict electronic effects of -CF₃ using DFT calculations to guide synthetic planning .
Q. How is the biological activity of this compound assessed in drug discovery?
- In vitro assays : Screen against cancer cell lines (e.g., NCI-60 panel) to determine GI₅₀ values .
- Target engagement : Use SPR (Surface Plasmon Resonance) or fluorescence polarization to measure binding affinity to enzymes (e.g., kinases) .
- Metabolic stability : Conduct microsomal stability assays (human/rat liver microsomes) to evaluate pharmacokinetic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
